molecular formula C14H15NO B1284532 4-(Benzyloxy)-2-methylaniline CAS No. 4792-60-3

4-(Benzyloxy)-2-methylaniline

Cat. No.: B1284532
CAS No.: 4792-60-3
M. Wt: 213.27 g/mol
InChI Key: YMZVPMQBIGSBOW-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Chemistry

4-(Benzyloxy)-2-methylaniline belongs to the broad class of organic compounds known as aromatic amines. Aromatic amines are characterized by having a nitrogen atom bonded to one or more aryl groups. sundarbanmahavidyalaya.in As a derivative of aniline (B41778) (the simplest aromatic amine), its chemical behavior is governed by the amino group (-NH₂) attached to the benzene (B151609) ring.

The amino group is an activating group, meaning it increases the reactivity of the aromatic ring toward electrophilic substitution. evitachem.com However, the basicity of aromatic amines like aniline and its derivatives is significantly lower than that of aliphatic amines. This is because the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring's π-system, making them less available for protonation. sundarbanmahavidyalaya.in The presence of both an electron-donating methyl group and a bulky, electron-withdrawing benzyloxy group on the ring further modifies the electronic environment and steric accessibility of the amine and the ring, influencing its reactivity in specific synthetic applications. For instance, aniline derivatives are key starting materials for producing diazonium salts, which are highly versatile intermediates for synthesizing a wide variety of substituted aromatic compounds, including azo dyes. sundarbanmahavidyalaya.inekb.eg

Significance of Benzyloxy Functionality in Organic Molecules

The benzyloxy group (–O–CH₂C₆H₅), a benzyl (B1604629) group attached to an oxygen atom, is a crucial functional group in organic synthesis, imparting specific properties to molecules like this compound. curlyarrows.com

One of its most significant roles is as a protecting group for alcohols and phenols. wikipedia.org The benzyl group is relatively stable under a variety of reaction conditions, such as basic, acidic, and some oxidative/reductive environments, allowing chemists to perform reactions on other parts of a molecule without affecting the hydroxyl group. It can be installed and later removed under specific, albeit sometimes harsh, conditions. wikipedia.org This protective strategy is fundamental in the multi-step synthesis of complex molecules, including pharmaceuticals.

Overview of Research Trajectories for Related Aniline Derivatives

Aniline and its derivatives are foundational chemicals in numerous industrial and research sectors. Current research trajectories are diverse, driven by the demand for advanced materials with specific functionalities.

Pharmaceuticals and Agrochemicals: Aniline derivatives are critical intermediates in the production of a wide range of drugs, including analgesics and antibiotics, as well as various agrochemicals. databridgemarketresearch.commarketresearchfuture.com Research is focused on synthesizing novel derivatives with enhanced therapeutic or biological activity. For example, substituted anilines are used to create complex heterocyclic structures like pyrazoles, which have shown anti-inflammatory and anticancer properties. nih.govnih.gov

Dyes and Pigments: Historically and currently, a major application of aniline derivatives is in the manufacturing of dyes and pigments. transparencymarketresearch.com Research continues in the development of new azo dyes with improved properties, such as better lightfastness and thermal stability, for applications in textiles, inks, and advanced optical materials. researchgate.netresearchgate.net

Polymers and High-Performance Materials: Aniline derivatives are essential for producing polyurethanes and rubber processing chemicals. marketresearchfuture.comtransparencymarketresearch.com A significant trend is the development of high-performance materials and bio-based aniline derivatives to meet sustainability goals and the demands of advanced electronic and automotive applications. marketresearchfuture.comarchivemarketresearch.com

Advanced Synthesis Methods: There is ongoing research into more efficient and sustainable catalytic methods for synthesizing and functionalizing aniline derivatives. This includes the development of novel catalysts and one-pot synthesis procedures to reduce waste and improve yields. ekb.egresearchgate.net

The global market for aniline derivatives is projected to continue growing, spurred by rising demand in these key industries and increasing investment in research and development. databridgemarketresearch.comtransparencymarketresearch.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZVPMQBIGSBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588227
Record name 4-(Benzyloxy)-2-methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4792-60-3
Record name 4-(Benzyloxy)-2-methylaniline
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Record name 4-(benzyloxy)-2-methylaniline
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Advanced Synthetic Methodologies and Chemical Transformations of 4 Benzyloxy 2 Methylaniline

Established Synthetic Routes for 4-(Benzyloxy)-2-methylaniline

The synthesis of this compound is typically achieved through a well-established multi-step reaction sequence, which involves the formation of a key intermediate followed by a functional group transformation.

Multistep Reaction Sequences

The most common and practical synthetic route to this compound involves a two-step process:

O-Benzylation of a Phenolic Precursor: The synthesis commences with the protection of the hydroxyl group of a suitable phenol (B47542) as a benzyl (B1604629) ether.

Reduction of a Nitro Group: The subsequent step involves the reduction of a nitro group to a primary amine, yielding the final product.

A representative reaction scheme is as follows:

2-Methyl-4-nitrophenol → 4-(Benzyloxy)-2-methyl-1-nitrobenzene → this compound

This sequence is favored due to the ready availability of the starting materials and the generally high yields achievable for each step.

A common method for the reduction of the nitro intermediate is the use of stannous chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid (HCl), in a protic solvent like ethanol. This method is effective for the reduction of aromatic nitro compounds. semanticscholar.orgmiracosta.edu Under these conditions, the nitro group is selectively reduced to the corresponding aniline (B41778) without affecting the benzyl ether or the aromatic chlorine, if present. semanticscholar.org

An alternative and often cleaner method for the reduction is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is known for its high efficiency and the production of water as the only byproduct.

Precursor Compounds and Starting Materials

The primary precursors for the synthesis of this compound are readily available or can be synthesized through standard organic chemistry methods.

The key starting materials for the established synthetic route are:

2-Methyl-4-nitrophenol: This compound serves as the initial building block, providing the required methyl and nitro-substituted phenolic core.

Benzyl Halide: Typically, benzyl bromide or benzyl chloride is used as the benzylating agent to form the ether linkage.

The intermediate compound formed in this sequence is:

4-(Benzyloxy)-2-methyl-1-nitrobenzene: This nitro derivative is the direct precursor to the final product and is obtained after the O-benzylation of 2-methyl-4-nitrophenol.

Below is a table summarizing the key compounds in the established synthetic route.

Compound NameRole in Synthesis
2-Methyl-4-nitrophenolStarting Material
Benzyl Bromide/ChlorideReagent for O-benzylation
4-(Benzyloxy)-2-methyl-1-nitrobenzeneIntermediate
Stannous Chloride (SnCl₂) / HCl or H₂/Pd-CReagents for nitro group reduction
This compound Final Product

Novel Approaches in this compound Synthesis

While the traditional multistep synthesis is reliable, modern organic chemistry seeks more efficient and versatile methods. Catalytic strategies, in particular, offer milder reaction conditions and broader substrate scope.

Catalytic Strategies in Aryl Ether Formation

The formation of the aryl ether bond in the synthesis of the precursor, 4-(benzyloxy)-2-methyl-1-nitrobenzene, can be achieved through various methods, including the classical Williamson ether synthesis. This reaction involves the deprotonation of the phenol followed by nucleophilic substitution with a benzyl halide. Mild bases like silver(I) oxide (Ag₂O) can be used for selective protection of hydroxyl groups.

More advanced methods for the formation of aryl benzyl ethers include palladium-catalyzed decarboxylative etherification of aryl benzyl carbonates.

Stereoselective and Regioselective Synthesis Considerations

For the synthesis of this compound, stereoselectivity is not a concern as the molecule is achiral and does not possess any stereocenters.

Regioselectivity, however, is a crucial aspect that is controlled by the choice of the starting material, 2-methyl-4-nitrophenol. The substitution pattern on the benzene (B151609) ring is pre-determined by this precursor, ensuring the desired arrangement of the amino, methyl, and benzyloxy groups in the final product. The synthetic route does not involve steps where regiochemical isomers could be readily formed.

A potential novel catalytic approach for the direct formation of the C-N bond is the Buchwald-Hartwig amination . youtube.comnanobioletters.com This palladium-catalyzed cross-coupling reaction could theoretically be employed to synthesize this compound from 4-benzyloxy-2-methyl-aryl halide (e.g., bromide) and an ammonia (B1221849) equivalent. This method is renowned for its excellent functional group tolerance and broad applicability in the synthesis of aryl amines. youtube.com

Chemical Reactivity and Derivatization of the Amino Group

The primary amino group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Common derivatization reactions of the amino group include:

N-Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides). This reaction is often used to protect the amino group or to introduce specific acyl moieties. derpharmachemica.comresearchgate.net A general procedure involves stirring the aniline with the acylating agent and a base like potassium carbonate in a suitable solvent at room temperature. derpharmachemica.com

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved by reacting the aniline with alkyl halides. Over-alkylation can be a challenge, leading to mixtures of secondary and tertiary amines. rsc.org More controlled and greener methods for N-alkylation include the use of alcohols as alkylating agents in the presence of a catalyst. For instance, the N-alkylation of anilines with benzyl alcohol can be catalyzed by iridium(III) or ruthenium(II) complexes. nih.gov

Schiff Base Formation: The condensation reaction of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. edu.krdglobalconference.info This reaction is typically carried out by refluxing the aniline and the carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid. jetir.org

The table below summarizes these derivatization reactions.

Reaction TypeReagentsProduct Type
N-AcylationAcid chlorides, Acid anhydridesAmides
N-AlkylationAlkyl halides, Alcohols (with catalyst)Secondary/Tertiary Amines
Schiff Base FormationAldehydes, KetonesImines (Schiff Bases)

Amidation and Alkylation Reactions

The presence of the primary amino group in this compound makes it a suitable substrate for N-acylation (amidation) and N-alkylation reactions. These transformations are fundamental in organic synthesis for the construction of more complex molecules.

Amidation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base, would be expected to yield the corresponding N-acyl derivatives. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct. While specific studies on the amidation of this compound are not prevalent in the literature, the general reactivity of anilines suggests that this reaction would proceed readily. The electronic nature of the substituents on the aniline ring can influence the nucleophilicity of the amine. In this case, the benzyloxy group is electron-donating through resonance, which should enhance the nucleophilicity of the amino group and facilitate the amidation reaction.

Alkylation: N-alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides or sulfates. These reactions typically require a base to deprotonate the amine, increasing its nucleophilicity. Catalytic methods, for instance, using alcohols as alkylating agents in the presence of a suitable transition metal catalyst, represent a greener alternative to traditional methods. For example, the N-alkylation of substituted anilines with benzyl alcohol has been reported to proceed in the presence of an iridium catalyst. While no specific data for this compound is available, related transformations on 2-methylaniline and 4-methoxyaniline have been documented, showing good yields.

Reaction TypeReactantReagents and Conditions (Analogous Reactions)Expected ProductNotes
AmidationThis compoundAcetyl chloride, pyridine, CH₂Cl₂, rtN-(4-(benzyloxy)-2-methylphenyl)acetamideGeneral method for aniline acylation.
AlkylationThis compoundBenzyl alcohol, Ir-catalyst, KOtBu, 120 °CN-benzyl-4-(benzyloxy)-2-methylanilineBased on N-alkylation of 2-methylaniline. scripps.edu

Schiff Base Formation and Imine Chemistry

The primary amino group of this compound can readily undergo condensation with aldehydes and ketones to form Schiff bases, or imines. This reaction is typically catalyzed by an acid or a base and often involves the removal of water to drive the equilibrium towards the product. The formation of the C=N double bond is a versatile transformation used in the synthesis of various heterocyclic compounds and as a dynamic covalent bond in materials science.

The reaction of this compound with an aromatic aldehyde, such as benzaldehyde, would be expected to proceed under standard conditions for imine formation, for example, by refluxing the reactants in a solvent like toluene (B28343) with a Dean-Stark trap to remove water. The resulting imine would feature the 4-(benzyloxy)-2-methylphenyl group attached to the nitrogen of the C=N double bond.

Aldehyde/KetoneReaction Conditions (General)Expected Schiff Base Product
BenzaldehydeToluene, reflux, Dean-Stark trap(E)-N-benzylidene-4-(benzyloxy)-2-methylaniline
AcetoneAcid catalyst, molecular sievesN-(propan-2-ylidene)-4-(benzyloxy)-2-methylaniline

Electrophilic Aromatic Substitution Patterns on the Benzenamine Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino, methyl, and benzyloxy groups. The regiochemical outcome of such reactions is determined by the directing effects of these substituents. The amino group is a powerful ortho-, para-director. The methyl group is also an ortho-, para-director, though weaker than the amino group. The benzyloxy group is another ortho-, para-director.

Given the positions of the existing substituents (amino at C1, methyl at C2, and benzyloxy at C4), the potential sites for electrophilic attack are C3, C5, and C6. The C6 position is ortho to the powerful amino group and meta to the benzyloxy group. The C5 position is meta to the amino group and ortho to the benzyloxy group. The C3 position is ortho to both the methyl and benzyloxy groups and meta to the amino group. Steric hindrance from the adjacent methyl and benzyloxy groups might influence the accessibility of the C3 position. The directing effects of the substituents would need to be carefully considered to predict the major product of an electrophilic substitution reaction. For instance, in a bromination reaction, it is likely that substitution would occur at the positions most activated by the amino and benzyloxy groups, while also considering steric factors.

Transformations Involving the Benzyloxy Moiety

The benzyloxy group in this compound is often used as a protecting group for the phenolic hydroxyl group. Its removal (deprotection) or rearrangement can be key steps in a synthetic sequence.

Cleavage and Deprotection Strategies

The benzyl ether linkage can be cleaved under various conditions. A common method is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This reaction is typically clean and efficient, yielding the corresponding phenol, 4-amino-3-methylphenol, and toluene as a byproduct.

Alternatively, Lewis acids such as boron tribromide (BBr₃) can be used to cleave benzyl ethers. This method is often employed when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. The reaction with BBr₃ typically proceeds at low temperatures in an inert solvent like dichloromethane.

Rearrangement Reactions (e.g., Wittig Rearrangements of Benzyloxy-Substituted Systems)

Applications of 4 Benzyloxy 2 Methylaniline As a Synthetic Intermediate

Building Block in Heterocyclic Compound Synthesis

The presence of a reactive primary amine ortho to a methyl group makes 4-(Benzyloxy)-2-methylaniline a suitable precursor for building various heterocyclic rings. The benzyloxy group provides steric bulk and can influence the electronic properties and solubility of the resulting compounds, while also serving as a protecting group that can be removed in later synthetic steps if required.

While direct synthesis of pyrazoles from this compound is not extensively documented, its structural motifs are found in precursors for pyrazole (B372694) synthesis. Generally, pyrazoles are synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com A plausible pathway could involve the transformation of this compound into a corresponding hydrazine, which would then react with a suitable diketone.

A more common approach involves multi-step syntheses where a benzyloxy-containing aromatic ketone is a key intermediate. For instance, chalcones derived from benzyloxy-acetophenones are widely used precursors for pyrazoline synthesis. researchgate.netekb.eg In a related example, 3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized from 1-(4-(benzyloxy)phenyl)ethanone and phenylhydrazine, which then served as a building block for more complex pyrazole-chalcone conjugates. mdpi.com This highlights the utility of the benzyloxy moiety in creating advanced pyrazole structures.

Table 1: Key Steps in Related Pyrazole Synthesis

Step Reactants Product Reference
Hydrazone Formation 1-(4-(benzyloxy)phenyl)ethanone, Phenylhydrazine (E)-1-(1-(4-(benzyloxy)phenyl)ethylidene)-2-phenylhydrazine mdpi.com
Cyclization (Vilsmeier-Haack) (E)-1-(1-(4-(benzyloxy)phenyl)ethylidene)-2-phenylhydrazine, POCl₃, DMF 3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde mdpi.com

The synthesis of quinolines and quinazolines often involves the cyclization of appropriately substituted anilines. The structure of this compound is well-suited for established synthetic routes such as the Friedländer or Combes quinoline (B57606) synthesis, and various quinazoline (B50416) syntheses that utilize 2-aminoaryl precursors.

For example, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized starting from 4-(benzyloxy)benzonitrile, which was reduced to the corresponding benzylamine (B48309) and subsequently reacted with 4-chloroquinoline (B167314) derivatives. nih.gov Although this example starts from a benzonitrile (B105546) rather than an aniline (B41778), it demonstrates the incorporation of the benzyloxybenzyl moiety into a quinoline structure. A more direct route could involve the reaction of this compound with a compound containing a 1,3-dielectrophilic system to construct the quinoline ring. Numerous metal-catalyzed and one-pot methods have been developed for quinazoline synthesis from 2-aminoaryl compounds and various partners like nitriles or alcohols, representing potential pathways for utilizing this compound. researchgate.netfrontiersin.org

Table 2: General Methods for Quinoline/Quinazoline Synthesis

Method Precursors Product Type Potential Relevance
Nucleophilic Substitution 4-(Benzyloxy)benzylamine, 4-Chloroquinoline N-(4-(Benzyloxy)benzyl)-4-aminoquinoline Incorporates the benzyloxy moiety into quinolines. nih.gov
Dehydrogenative Coupling 2-Aminoaryl methanols, Nitriles Quinazoline The amino group of this compound is a key feature for this type of reaction. researchgate.net

Oxazolones, particularly 5(4H)-oxazolones, are important heterocyclic compounds often prepared via the Erlenmeyer-Plöchl reaction. sphinxsai.com This reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde. bohrium.com While this compound is not a direct precursor in the classical Erlenmeyer synthesis, it can be incorporated into the oxazolone (B7731731) structure through alternative pathways.

One potential route involves converting this compound into a derivative that can participate in the reaction. For example, it could be used to synthesize a substituted hippuric acid derivative, which would then be condensed with an aldehyde. More directly, oxazolones can undergo ring-opening reactions with nucleophiles like primary amines to form new derivatives. researchgate.net Therefore, this compound could be reacted with a pre-formed oxazolone to create novel N-(4-(benzyloxy)-2-methylphenyl)acetamides or related structures.

Table 3: Synthetic Approaches Involving Oxazolones

Reaction Type Reactants Product Type Reference
Erlenmeyer-Plöchl Synthesis N-Acylglycine, Aldehyde 4-Alkylidene-5(4H)-oxazolone General method for oxazolone ring formation. sphinxsai.com
Condensation Reaction p-Aminohippuric acid, Anisaldehyde 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone Shows the use of substituted anilines in building complex oxazolones. biointerfaceresearch.com

Precursor for Advanced Azo Dye Systems

The primary aromatic amine group of this compound is readily converted into a diazonium salt. This diazonium ion is a weak electrophile that can react with electron-rich coupling components, such as phenols and other aromatic amines, to form highly conjugated azo compounds (–N=N–). imrpress.comnptel.ac.in These resulting molecules are often intensely colored and form the basis of many commercial dyes. The benzyloxy and methyl groups on the aniline ring can modulate the final color (bathochromic or hypsochromic shifts) and improve properties like lightfastness and solubility in synthetic fibers.

The standard procedure for creating azo dyes involves the diazotization of a primary aromatic amine in a cold, acidic solution (e.g., with NaNO₂ and HCl), followed by coupling with a phenolic compound under alkaline conditions. chemguide.co.uknumberanalytics.com The diazonium salt derived from this compound would serve as the diazo component.

This diazonium ion can be coupled with a wide range of phenolic derivatives (couplers) to produce a spectrum of colors. Research has shown that diazotized p-substituted anilines readily couple with compounds like 4-benzyloxyphenol to yield novel azo disperse dyes. researchgate.net The reaction between the diazonium ion of this compound and a simple phenol (B47542) would proceed via electrophilic aromatic substitution, typically at the para position of the phenol due to the strong activating effect of the hydroxyl group. nptel.ac.in

Table 4: Representative Diazo Coupling Reaction

Diazo Component (from Amine) Coupling Component Reaction Conditions Product Type
Benzenediazonium Chloride Phenol Cool, alkaline (NaOH) solution 4-(Phenylazo)phenol (azo dye)
Diazotized p-Substituted Anilines 4-Benzyloxyphenol N/A Azo Disperse Dyes

Disperse dyes are non-ionic, water-insoluble colorants designed for dyeing hydrophobic synthetic fibers like polyester (B1180765) and cellulose (B213188) acetate. textilelearner.net They function by "dissolving" into the fiber structure at high temperatures or with the aid of a carrier. The molecular characteristics of dyes derived from this compound make them excellent candidates for disperse dyes.

Table 5: Properties of Azo Dyes Derived from Benzyloxy Precursors for Disperse Dyeing

Precursors Fiber Application Observed Shades Fastness Properties Reference
Hetaryl amines + 4-Benzyloxyphenol Polyester Red-Orange Excellent wash fastness researchgate.net

Exploration of Biological Activities and Medicinal Chemistry Potential of 4 Benzyloxy 2 Methylaniline Derivatives

Design and Synthesis of Bioactive Derivatives

The journey from a basic chemical structure to a potent therapeutic agent involves meticulous design and synthesis strategies. For derivatives of 4-(benzyloxy)-2-methylaniline, this process is guided by the desire to enhance their pharmacological profiles and to create targeted libraries for efficient biological screening.

Structural Modifications for Enhanced Pharmacological Profiles

The inherent structure of this compound offers multiple sites for modification, allowing chemists to fine-tune its properties. The benzyloxy group, for instance, can be altered to influence lipophilicity and, consequently, how the molecule interacts with biological membranes and protein targets. Increasing the lipophilicity through the addition of a benzyl (B1604629) group can enhance solubility in organic solvents, a key factor in drug design.

Furthermore, the aniline (B41778) and methyl groups on the aromatic ring are crucial in determining the molecule's binding affinity and specificity towards various enzymes. Modifications at these positions can lead to derivatives with significantly improved pharmacological activities. For example, in the development of inhibitors for enzymes like monoamine oxidase (MAO), the presence and position of the benzyloxy group have been shown to be critical for selective inhibition. nih.govnih.gov

Targeted Library Synthesis for Biological Screening

To efficiently explore the therapeutic potential of this compound derivatives, researchers often employ targeted library synthesis. This approach involves the systematic creation of a diverse collection of related compounds, which can then be screened for activity against specific biological targets.

The synthesis of these libraries can be achieved through various chemical reactions. For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines was synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. nih.gov This process involved a multi-step synthesis, starting with the reaction of 4-cyanophenol with benzyl bromides, followed by reduction and subsequent reactions to yield the final products. nih.gov Similarly, the synthesis of quinazoline (B50416) derivatives often involves multi-step procedures, including reactions like Dimroth rearrangement and nucleophilic substitution, to build the desired molecular complexity. arabjchem.org These synthetic strategies allow for the creation of a wide range of derivatives for biological evaluation. nih.govarabjchem.org

Investigations into Enzyme Inhibition Mechanisms

A significant area of research for this compound derivatives is their ability to inhibit various enzymes implicated in disease. Understanding the mechanisms of this inhibition is crucial for the development of effective and selective drugs.

Monoamine Oxidase-B (MAO-B) Inhibition Studies

Monoamine oxidase-B (MAO-B) is a key enzyme in the metabolism of neurotransmitters like dopamine (B1211576). wikipedia.org Its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. researchgate.netnih.gov Derivatives of this compound have shown promise as potent and selective MAO-B inhibitors.

Studies have revealed that the benzyloxy group plays a crucial role in the selective inhibition of MAO-B. nih.govnih.gov For instance, a series of benzyloxy-indolyl methylamines were found to be potent and irreversible "suicide" inhibitors of MAO-B. nih.govnih.gov One of the most potent compounds in this series, N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73), exhibited high selectivity for MAO-B over MAO-A. nih.govnih.gov The introduction of a 4"-fluoro-substituent on the benzyloxy ring has also been shown to significantly enhance MAO-B inhibition potency and selectivity. researchgate.net

Table 1: MAO-B Inhibition Data for Selected this compound Derivatives

Compound Target Enzyme IC50 (µM) Inhibition Type Selectivity
FA-73 MAO-B 0.00075 Irreversible 1066-fold over MAO-A
Compound 2b MAO-B 0.039 Not Specified 166-fold over MAO-A
Isatin-based benzyloxybenzene derivative (ISB1) MAO-B Not Specified Reversible Selective for MAO-B

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

The mechanism of inhibition often involves the formation of stable interactions with the enzyme's active site. rsc.org For some derivatives, this includes hydrogen bonding and pi-pi stacking interactions, which contribute to the stability of the enzyme-inhibitor complex. rsc.org

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that break down the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic approach for Alzheimer's disease. nih.govnih.govekb.eg Derivatives of this compound have been investigated as potential inhibitors of these enzymes.

The presence of a benzyloxy group has been found to be advantageous for AChE inhibitory activity. nih.gov In a study of lupinine (B175516) derivatives, a compound with a 4-benzyloxyphenyl moiety showed the highest activity. nih.gov Similarly, certain 7-benzyloxycoumarin based compounds have exhibited promising AChE inhibitory activity, with some being more potent than the standard drug donepezil. nih.gov Kinetic studies have shown that some of these derivatives act as mixed-type inhibitors, binding to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov

Research has also explored the development of dual inhibitors that can target both AChE and BuChE. mdpi.com A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were investigated as multi-target inhibitors, with some compounds showing nanomolar and selective MAO-B inhibition along with micromolar inhibition of cholinesterases. mdpi.com In another study, the replacement of a 4-dimethylamino group with a 4-benzyloxy group led to a decrease in both AChE and BuChE inhibitory potential, highlighting the nuanced structure-activity relationships. nih.govsemanticscholar.org

Table 2: Cholinesterase Inhibition Data for Selected this compound Derivatives

Compound Target Enzyme(s) IC50 (µM) Inhibition Type
Lupinine derivative 15 AChE 7.2 Mixed-type
7-Benzyloxycoumarin derivative 5b AChE 0.451 Mixed-type
2-Amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (6l) BuChE 1.00 Mixed-type

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Bromodomain Inhibition Research

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones, playing a crucial role in the epigenetic regulation of gene expression. researchgate.netfrontiersin.org The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, have emerged as promising targets for cancer therapy. rcsb.orgelifesciences.org

Research into aristoyagonine (B1246166) derivatives, which can be considered structurally related to this compound, has explored their potential as Brd4 bromodomain inhibitors. nih.govsemanticscholar.org However, studies have shown that the presence of a benzyloxy group at a specific position (R4) can abolish the inhibitory effect against the bromodomain. nih.govsemanticscholar.org This suggests that while the core structure may be suitable, specific substitutions are critical for achieving the desired inhibitory activity. The development of potent and selective BET inhibitors often involves extensive structure-activity relationship studies to identify the optimal combination of functional groups. acs.org

Antioxidant Activity Research

Derivatives incorporating the benzyloxy-phenyl moiety have been a subject of interest for their potential to counteract oxidative stress. Research has focused on their ability to neutralize free radicals and the underlying mechanisms of this action.

The antioxidant potential of various derivatives has been quantified using established in vitro assays. A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives demonstrated notable anti-oxidative effects, as measured by the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.gov One representative compound from this series, 3h , exhibited an excellent ORAC value of 2.27 Trolox equivalents, indicating potent antioxidant activity. nih.gov

Similarly, studies on nitrone derivatives synthesized from a benzyloxy precursor, specifically N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, showed significant radical scavenging activity. mdpi.com In tests using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, derivatives with 4-fluorophenyl, 2,4-difluorophenyl, and 4-fluoro-3-methylphenyl groups displayed high interaction, with scavenging percentages reaching between 79% and 96% after 60 minutes. mdpi.com

Further research into metallophthalocyanines bearing 3,4,5-trimethoxybenzyloxy groups also confirmed antioxidant properties through DPPH radical scavenging and ferrous ion chelating ability assays. researchgate.net The highest DPPH scavenging activity was observed for the cobalt-containing phthalocyanine (B1677752) derivative. researchgate.net

The mechanisms by which these derivatives suppress oxidative damage are multifaceted. A primary mechanism is direct free radical scavenging, as demonstrated by the DPPH and ORAC assays. nih.govmdpi.comresearchgate.net The introduction of a hydroxyl group onto the 4-benzyloxy phenyl ring in benzothiazole derivatives was a key design strategy to enhance this radical scavenging capacity. nih.gov

Another identified mechanism is metal ion chelation. nih.gov The 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative 3h was found to be a significant metal chelator, which is crucial as metal ions like iron and copper can catalyze the formation of reactive oxygen species. nih.gov The ability of certain phthalocyanine derivatives to chelate ferrous ions also points to this mechanism of action. researchgate.net Furthermore, some N-benzyl-1,2,3-triazole derivatives were identified as potent inhibitors of lipid peroxidation, preventing a key chain reaction in cellular oxidative damage. mdpi.com

Antimicrobial and Anticancer Research Applications

The structural framework of this compound has been utilized to develop compounds with significant antimicrobial and cytotoxic properties.

Derivatives containing the 4-(benzyloxy)phenyl group have shown promising results against both Gram-positive and Gram-negative bacteria. A series of newly synthesized pyrazoline derivatives originating from 1-(4-(benzyloxy)-3-((3-chloro-4-methylphenyl) diazenyl) phenyl) ethan-1-one demonstrated significant activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). ekb.eg Another study on pyrazoline derivatives derived from 1-(4-(benzyloxy) phenyl)-3-phenylprop-2-en-1-one also reported high sensitivity for both bacterial types. researchgate.net Molecular docking studies from this research suggested a favorable binding interaction with the bacterial DNA gyrase of E. coli, indicating a potential mechanism of action. researchgate.net Azo dyes derived from 4-benzyloxyphenol have also been noted for their significant resistance against tested microorganisms. researchgate.net

Table 1: Antibacterial Activity of Selected Pyrazoline Derivatives

Compound ClassBacterial StrainActivity LevelReference
Pyrazoline DerivativesStaphylococcus aureusSignificant ekb.eg
Pyrazoline DerivativesEscherichia coliSignificant ekb.egresearchgate.net

The development of agents against Mycobacterium tuberculosis is a critical area of research. A series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. nih.gov Two of these compounds exhibited Minimal Inhibitory Concentrations (MICs) that were comparable to the first-line drug isoniazid. nih.gov These compounds were also found to be selective for the bacillus, showing no significant impact on the viability of Vero and HepG2 mammalian cells. nih.gov

Table 2: Antimycobacterial Activity of Lead N-(4-(Benzyloxy)benzyl)-4-aminoquinoline Compounds

CompoundMinimal Inhibitory Concentration (MIC) vs. M. tuberculosis H37RvReference
Lead Compound 1Similar to Isoniazid (MIC of 2.3 µM) nih.gov
Lead Compound 2Similar to Isoniazid (MIC of 2.3 µM) nih.gov

The cytotoxic potential of benzyloxy-phenyl derivatives has been evaluated against a range of human cancer cell lines. A study of (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one conjugates revealed potent activity. researchgate.net One compound in particular, 5o , showed excellent cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells, while not exhibiting significant toxicity to normal HEK cells. researchgate.net

Additionally, azo dyes derived from 4-benzyloxyphenol were assessed for anticancer activity and showed strong cytotoxicity against human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and human breast carcinoma (MCF-7) cell lines. researchgate.net

Table 3: Cytotoxicity (IC₅₀) of Pyrazole (B372694) Conjugate 5o Against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7Breast2.13 ± 0.80 researchgate.net
SiHaCervical4.34 ± 0.98 researchgate.net
PC-3Prostate4.46 ± 0.53 researchgate.net

Neuroprotective Effects and Neurological Disease Research

The exploration of derivatives of this compound has opened new avenues in the research of neuroprotective agents, particularly for neurodegenerative conditions like Parkinson's disease. These compounds are of interest due to their potential to address the multifaceted nature of such diseases, which often involve oxidative stress, neuroinflammation, and neuronal cell death.

Studies in Parkinson's Disease Models

Derivatives incorporating a benzyloxy moiety have been synthesized and evaluated as multifunctional agents for the potential treatment of Parkinson's disease (PD). In preclinical studies, these compounds have demonstrated promising effects in various models of the disease.

For instance, a series of 2-hydroxyl-4-benzyloxybenzyl aniline derivatives were designed and tested for their therapeutic potential. nih.gov One representative compound from this series, designated as 6h , was found to ameliorate symptoms in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease. nih.gov The administration of this compound led to an improvement in dopamine levels and a reduction in oxidative damage within the brains of the mice. nih.gov

Similarly, another study focused on 2-hydroxy-4-benzyloxylimine resveratrol (B1683913) derivatives. A standout compound from this group, (E)-5-[(4-fluorobenzyl)oxy]-2-{[(4-hydroxyphenyl)imino]methyl}phenol (7h) , also showed the ability to alleviate MPTP-induced Parkinson's disease symptoms in mice. nih.gov Furthermore, research into 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives identified a compound, 3h , with significant neuroprotective effects. nih.gov

A key mechanism of action for several of these benzyloxy-containing derivatives is the inhibition of monoamine oxidase B (MAO-B). nih.govnih.gov MAO-B is an enzyme involved in the degradation of dopamine, and its inhibition can help to preserve dopamine levels in the brain, which is a primary therapeutic strategy in Parkinson's disease. The table below summarizes the MAO-B inhibitory activity of selected benzyloxy derivatives.

Compound IDType of DerivativeMAO-B IC50 (µM)
6h 2-hydroxyl-4-benzyloxybenzyl aniline0.014
7h 2-hydroxy-4-benzyloxylimine resveratrol0.00843
3h 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole0.062

This table presents the half-maximal inhibitory concentration (IC50) values for MAO-B, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.

Beyond MAO-B inhibition, the neuroprotective effects of these compounds are also attributed to their antioxidant properties. The antioxidant capacity, often measured by the Oxygen Radical Absorbance Capacity (ORAC) assay, highlights their ability to neutralize harmful free radicals, a key factor in the pathology of neurodegenerative diseases.

Compound IDType of DerivativeAntioxidant Activity (ORAC, Trolox equivalent)
6h 2-hydroxyl-4-benzyloxybenzyl aniline2.14
7h 2-hydroxy-4-benzyloxylimine resveratrol3.45
3h 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole2.27

This table shows the antioxidant activity of the compounds as measured by the ORAC assay, with values expressed as Trolox equivalents.

Neuroinflammation Pathway Modulation

Neuroinflammation is a critical component in the progression of neurodegenerative diseases, including Parkinson's disease. Derivatives of this compound have been investigated for their ability to modulate inflammatory pathways within the brain.

Research has shown that certain benzyloxy derivatives possess significant anti-neuroinflammatory properties. nih.govnih.gov For example, the 2-hydroxyl-4-benzyloxybenzyl aniline derivative 6h demonstrated a notable ability to reduce neuroinflammation by suppressing the activation of the nuclear factor-kappa B (NF-κB) pathway in vitro. nih.gov The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition can lead to a decrease in the production of pro-inflammatory molecules.

The compound (E)-5-[(4-fluorobenzyl)oxy]-2-{[(4-hydroxyphenyl)imino]methyl}phenol (7h) , a resveratrol derivative, also exhibited great anti-neuroinflammatory activity. nih.gov Similarly, the benzothiazole derivative 3h was noted for its anti-neuroinflammatory capabilities. nih.gov These findings suggest that the benzyloxy scaffold is a valuable component in the design of compounds aimed at targeting neuroinflammation in neurological disorders.

Computational and Spectroscopic Characterization in Research of 4 Benzyloxy 2 Methylaniline

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable tools for elucidating the molecular structure of 4-(Benzyloxy)-2-methylaniline, providing a comprehensive picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.28–7.44 ppm. The two protons of the benzylic methylene (B1212753) (-CH₂-) group are observed as a singlet at approximately δ 5.01 ppm. The protons on the methyl-substituted aniline (B41778) ring show distinct signals, and the methyl group protons themselves appear as a singlet around δ 2.27 ppm. The amine (-NH₂) protons also give rise to a signal, the position of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the benzyl group and the aniline ring resonate in the aromatic region of the spectrum (typically δ 110-160 ppm). The benzylic methylene carbon gives a signal around δ 70-71 ppm, while the methyl group carbon appears at a higher field, around δ 17-20 ppm.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives

Nucleus Chemical Shift (δ) Range (ppm) Assignment
¹H 7.28 - 7.44 Aromatic protons (benzyl group)
¹H 5.01 Benzylic CH₂
¹H 2.27 Methyl (CH₃)
¹³C 110 - 160 Aromatic carbons
¹³C 70 - 71 Benzylic CH₂
¹³C 17 - 20 Methyl (CH₃)

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific derivative of the compound being analyzed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. rsc.org In the FT-IR spectrum of this compound, characteristic absorption bands are observed. A sharp peak around 1670 cm⁻¹ is indicative of the C=C stretching vibrations within the aromatic rings. rsc.org The C-O stretching vibration of the ether linkage is typically seen as an intense peak around 1105-1118 cm⁻¹. rsc.org The N-H stretching vibrations of the primary amine group usually appear as one or two bands in the region of 3300-3500 cm⁻¹.

Table 2: Key FT-IR Absorption Bands for this compound and Related Structures

Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=C Stretch (Aromatic) ~1670

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Molecules with conjugated systems, such as the aromatic rings in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The study of how the absorption spectrum changes with the polarity of the solvent is known as solvatochromism. scielo.briku.edu.tr

Research on related azo dyes derived from 4-benzyloxyphenol has demonstrated that the absorption maxima are strongly dependent on the solvent. researchgate.netresearchgate.net This phenomenon, known as solvatochromism, is influenced by the solvent's polarity and its ability to form hydrogen bonds. scielo.br For instance, in a series of solvents with varying polarities, a shift in the maximum absorption wavelength (λmax) is observed, indicating the sensitivity of the molecule's electronic structure to its environment. iku.edu.tr Studies on similar compounds have shown both positive (bathochromic or red shift) and negative (hypsochromic or blue shift) solvatochromism. iku.edu.tr

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (213.28 g/mol ). epa.govcymitquimica.com Fragmentation patterns in the mass spectrum can provide further structural information. For example, cleavage of the benzylic C-O bond is a common fragmentation pathway for such compounds.

Advanced Computational Chemistry Investigations

Computational chemistry provides a theoretical framework to complement experimental findings, offering a deeper understanding of the molecule's properties.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations are widely employed to optimize the molecular geometry of compounds like this compound and to simulate their spectroscopic properties.

By using appropriate basis sets, such as 6-311++G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. These theoretical calculations can be validated by comparing them with experimental data, for instance, from X-ray crystallography. Furthermore, DFT can be used to calculate and visualize molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions observed in UV-Vis spectroscopy. The energy difference between the HOMO and LUMO provides a theoretical estimate of the electronic excitation energy.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites and providing insights into intermolecular interactions. epstem.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. wikipedia.org For this compound, a computational study would calculate the energies of these orbitals and map their electron density distributions to predict sites susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. Red regions signify negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. Green areas represent neutral potential. epstem.net An MEP analysis of this compound would identify the electron-rich zones, likely around the nitrogen and oxygen atoms, and electron-deficient areas, providing insights into its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding within a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de This method investigates electron delocalization by analyzing all possible interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance using second-order perturbation theory. researchgate.net For this compound, NBO analysis would elucidate the hybridization of atomic orbitals, the polarity of bonds, and the stabilizing effects of charge transfer interactions between different parts of the molecule, such as the aniline ring and the benzyloxy group.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. It is widely used to calculate and predict ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net By calculating the transition energies and oscillator strengths between the ground state and various excited states, TD-DFT can simulate the absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). A TD-DFT study on this compound would provide a theoretical understanding of its photophysical properties.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for modeling the interaction between a small molecule and a protein's active site. biosynth.com Docking algorithms calculate a binding score or energy that estimates the binding affinity. While this compound itself has been suggested as a model system for drug discovery, specific docking studies detailing its interaction with particular protein targets are not available in the reviewed literature. biosynth.com Such studies would be necessary to explore its potential as a ligand for specific biological targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Benzyloxy 2 Methylaniline Derivatives

Impact of Substituent Effects on Biological Activity

The biological activity of 4-(Benzyloxy)-2-methylaniline derivatives can be significantly altered by the introduction, removal, or modification of functional groups. These changes can influence the molecule's interaction with biological targets, such as enzymes or receptors, leading to enhanced, diminished, or entirely new activities.

Studies on related complex heterocyclic structures incorporating a benzyloxy phenyl moiety have demonstrated clear SAR trends. For instance, in a series of pyrazole (B372694) hybrid chalcone (B49325) conjugates, the nature and position of substituents on a terminal phenyl ring led to a wide range of cytotoxic activities against various cancer cell lines. nih.gov Derivatives were synthesized from a precursor, 3-(4-(Benzyloxy) phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and evaluated for their anticancer effects. nih.gov The results showed that electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), and electron-donating groups, like methoxy (B1213986) (OCH₃), had distinct impacts on potency. nih.gov

Similarly, in a series of aristoyagonine (B1246166) derivatives designed as Brd4 bromodomain inhibitors, the presence of a benzyloxy group at a specific position (R⁴) was found to abolish the desired inhibitory effect. mdpi.com Further modifications revealed that even subtle changes, such as substituting a methoxy group with a trifluoromethyl group, could dramatically reduce inhibitory activity, highlighting the sensitivity of the biological response to substituent effects. mdpi.com

The electronic properties of substituents are often a key determinant of activity. For related aromatic amines like 4-aminostilbenes, a strong correlation exists between the Hammett sigma (σ+) values of substituents and their mutagenic activity, with electron-withdrawing groups generally increasing mutagenicity. nih.gov This principle underscores that the electronic influence of a substituent—its ability to donate or withdraw electron density—is a critical factor in modulating the biological activity of the parent compound. nih.govpublish.csiro.au

Table 1: Impact of Substituents on the Anticancer Activity (IC₅₀ in µM) of (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one Derivatives nih.gov

CompoundSubstituent (R)MCF-7 (Breast Cancer) IC₅₀ [µM]SiHa (Cervical Cancer) IC₅₀ [µM]PC-3 (Prostate Cancer) IC₅₀ [µM]
5a H12.34 ± 0.9410.12 ± 1.2011.45 ± 0.67
5d 4-Cl4.34 ± 0.546.22 ± 0.885.89 ± 0.90
5h 4-OCH₃8.12 ± 0.769.43 ± 0.5610.11 ± 1.02
5o 2,4-diCl2.13 ± 0.804.34 ± 0.984.46 ± 0.53
5q 4-NO₂5.67 ± 0.457.61 ± 0.916.78 ± 0.76

Correlation of Molecular Modifications with Binding Affinity and Selectivity

The binding affinity of a molecule for its biological target is a primary determinant of its potency. Molecular modifications to the this compound scaffold directly influence this affinity. The benzyloxy group itself enhances binding affinity to certain targets compared to smaller alkoxy groups like methoxy. However, in some contexts, its bulkiness can be detrimental. In the development of Bruton's tyrosine kinase (BTK) inhibitors, the introduction of a benzyloxy group to the core structure significantly decreased inhibitory activity, suggesting a poor fit within the target's binding pocket. acs.org

In studies of inhibitors for the enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key target in Mycobacterium tuberculosis, inhibitors often feature a flat aromatic portion linked to a basic amine. nih.gov Modifications to this general structure, including the nature of the aromatic core and the linker, are critical for achieving high binding affinity. nih.gov

Influence of Structural Changes on Photophysical Behavior

The incorporation of the 4-(benzyloxy)aniline (B124853) framework into larger chromophoric systems, such as azo dyes, allows for the systematic study of how structural changes affect photophysical properties like light absorption. Azo dyes synthesized by coupling diazotized aniline (B41778) derivatives with 4-benzyloxyphenol exhibit absorption spectra that are highly sensitive to the nature of the substituents on the aniline ring. researchgate.net

The introduction of various electron-donating or electron-withdrawing groups at the para-position of the aniline ring significantly alters the maximum absorption wavelength (λmax) of the resulting dye. researchgate.net This phenomenon, known as solvatochromism, where the color of a substance changes with the polarity of the solvent, is also strongly influenced by these substituents. researchgate.netresearchgate.net Studies on such dyes have systematically evaluated the effects of different substituents and solvents on their UV-visible absorption spectra. researchgate.net

For example, a series of hetaryl-azophenol dyes prepared by coupling 4-benzyloxyphenol with various heterocyclic amines showed distinct spectral properties. researchgate.net The electronic nature of the substituent directly modulates the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the dye molecule, thereby changing the wavelength of light it absorbs. researchgate.net

Table 2: Effect of Para-Substituent on the Absorption Maxima (λmax) of Azo Dyes Derived from 4-Benzyloxyphenol and Substituted Anilines researchgate.net

Substituent (X) on Anilineλmax in Ethanol (nm)λmax in DMF (nm)λmax in Chloroform (nm)
H355362360
CH₃360367364
OCH₃370376372
Cl362368365
NO₂425445430

Examination of Lipophilicity and Permeability

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), and permeability are critical properties that govern a molecule's ability to cross biological membranes, such as the cell wall or the blood-brain barrier. publish.csiro.auresearchgate.net The structure of a this compound derivative has a profound impact on these characteristics.

The benzyloxy group itself significantly increases lipophilicity compared to smaller substituents. For instance, replacing a methoxy group with a benzyloxy group on a related scaffold was shown to increase the calculated logP from approximately 1.8 to 3.2. This increased lipophilicity can enhance solubility in nonpolar environments and may improve passage through lipid membranes.

However, high lipophilicity is not always beneficial. In drug design, a delicate balance must be struck, as excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on certain classes of mutagens have revealed a direct, often bilinear, dependence of biological activity on logP, where activity first increases with lipophilicity (facilitating membrane passage) and then decreases as the molecule becomes too "greasy" to effectively partition out of the lipid phase. publish.csiro.au

Efforts to optimize drug candidates often involve tuning lipophilicity. In one study, introducing fluorine atoms into a molecule was a key strategy to achieve a balance of excellent potency, high cell permeability (measured at 12 × 10⁻⁶ cm·s⁻¹), and acceptable metabolic stability. acs.org Conversely, another study found that while introducing specific solubilizing groups successfully decreased lipophilicity and improved metabolic stability, it came at the cost of reduced biological potency, demonstrating the complex interplay between these structural properties. nih.gov

Future Research Directions and Emerging Applications for 4 Benzyloxy 2 Methylaniline

Exploration in Material Science Research

The inherent properties of 4-(Benzyloxy)-2-methylaniline make it a promising candidate for the development of advanced materials. Its aromatic structure and the presence of both electron-donating and flexible ether linkages are key features that can be exploited in the design of functional materials.

The development of new liquid crystalline materials is an active area of research, driven by the demand for advanced display technologies and optical sensors. The benzyloxy group is a common moiety in the design of rod-like liquid crystals. Research on related structures, such as (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, has shown that the terminal benzyloxy group plays a significant role in influencing the mesomorphic properties of these materials. biosynth.com The flexible yet rigid nature of the benzyloxy group can help in the formation of stable smectic or nematic phases. biosynth.com

Future research could focus on synthesizing Schiff base derivatives of this compound and studying their liquid crystalline behavior. The introduction of the methyl group on the aniline (B41778) ring is expected to modify the molecular packing and, consequently, the transition temperatures and types of mesophases formed. Furthermore, the incorporation of this compound into more complex structures could lead to materials with unique optoelectronic properties, potentially finding use in the fabrication of organic light-emitting diodes (OLEDs) or other electronic devices. researchgate.net While direct applications in optoelectronics are still emerging, related benzyloxy derivatives have been explored as intermediates in the synthesis of materials for such technologies. jcscp.org

In polymer science, aniline derivatives are often used to modify the properties of polymer matrices, such as enhancing solubility or thermal stability. The benzyloxy group in this compound increases its lipophilicity, which can improve its compatibility with various polymer systems. This makes it a valuable additive for tuning the physical properties of polymers.

Moreover, this compound can serve as a monomer for the synthesis of novel polymers. Its primary amine group allows it to undergo polymerization reactions to form polyanilines or be incorporated into other polymer backbones like polyimides or polyamides. Research on the copolymerization of other methyl aniline derivatives has demonstrated that the inclusion of such monomers can enhance the solubility of the resulting polymers. caltech.edu Future work could involve the synthesis and characterization of polymers derived from this compound, with potential applications in areas such as specialty coatings, high-performance films, and as components of covalent organic frameworks (COFs). researchgate.net

Development of Novel Catalysts and Corrosion Inhibitors

The chemical reactivity of the aniline moiety suggests that this compound could be a precursor for the development of new catalysts and corrosion inhibitors.

While direct catalytic applications of this compound have not been extensively reported, related aniline derivatives are known to be key components in the synthesis of ligands for metal-catalyzed reactions. For instance, derivatives of 4-methoxy-2-methylaniline (B89876) are used in palladium-catalyzed dehydrogenation reactions. The electronic properties of the aniline ring in this compound, influenced by the electron-donating benzyloxy and methyl groups, could be harnessed to design ligands for a variety of transition metal catalysts. Future research may explore its use in creating catalysts for cross-coupling reactions or other important organic transformations. escholarship.org

Theoretical studies on aniline and its derivatives have shown their potential as corrosion inhibitors for metals like copper and mild steel in acidic environments. researchgate.netmdpi.com The mechanism of inhibition often involves the adsorption of the aniline molecule onto the metal surface through the nitrogen atom's lone pair of electrons and the π-electrons of the aromatic ring, forming a protective layer. researchgate.netmdpi.com The presence of electron-donating groups on the aniline ring generally enhances the inhibition efficiency. researchgate.net Given that this compound possesses both a benzyloxy and a methyl group, it is a promising candidate for a corrosion inhibitor. Experimental and theoretical studies could be conducted to evaluate its effectiveness in protecting various metals from corrosion under different conditions.

Targeted Synthesis for Specific Therapeutic Areas

The scaffold of this compound is present in various molecules with demonstrated biological activity, making it a valuable starting point for the targeted synthesis of new therapeutic agents.

The development of kinase inhibitors is a major focus in cancer therapy. acs.org Many approved kinase inhibitors contain anilinoquinazoline (B1252766) or similar heterocyclic cores. mdpi.com The synthesis of such compounds often involves substituted anilines as key intermediates. For example, derivatives of 4-hydroxy-2-methylaniline have shown promise in the development of γ-secretase inhibitors with anti-cancer activity. The benzyloxy group in this compound can act as a bioisostere for a hydroxyl group, potentially improving metabolic stability or modulating binding affinity. researchgate.net Future medicinal chemistry efforts could utilize this compound to synthesize novel kinase inhibitors, potentially targeting receptor tyrosine kinases implicated in various cancers. nih.gov Research has already demonstrated that N-(substituted)-4-methyl aniline derivatives can exhibit potent anti-tumor activity. researchgate.net

Advanced Mechanistic Studies of Biological Interactions

Understanding how small molecules interact with biological macromolecules is fundamental to drug discovery and chemical biology. This compound offers a unique tool for such investigations.

A significant area of future research lies in its use as a molecular probe to study protein-protein interactions. It has been identified as a benzyl-containing analogue of 4-hydroxy-2-methylaminobenzaldehyde and mimics the side chain of the amino acid tyrosine. biosynth.com This mimicry allows it to be used as a targeting molecule to bind to proteins that recognize tyrosine motifs. biosynth.com The binding affinity of this compound can be strong enough to compete with natural substrates, leading to conformational changes in the protein that can be studied. biosynth.com This makes it an excellent model system for investigating the interactions between small molecules and proteins, which is crucial for rational drug design. biosynth.com Future studies could employ biophysical techniques like NMR spectroscopy and X-ray crystallography to elucidate the precise binding modes of this compound with various protein targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Benzyloxy)-2-methylaniline, and how do steric effects influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-hydroxy-2-methylaniline with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Steric hindrance from the ortho-methyl group may slow benzylation; refluxing with phase-transfer catalysts (e.g., TBAB) improves yield . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR : ¹H NMR should show a singlet for the benzyloxy methylene (δ ~4.9 ppm) and aromatic protons split due to substitution patterns (δ 6.5–7.4 ppm). ¹³C NMR confirms the benzyloxy carbon (δ ~70 ppm) .
  • IR : Look for N-H stretches (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 228.1. Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize oxidation. Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to light or moisture, as the benzyloxy group may hydrolyze under acidic/alkaline conditions .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The electron-donating benzyloxy group activates the aromatic ring toward electrophilic substitution but may deactivate C–N bond formation in Buchwald-Hartwig couplings. Optimize using Pd(OAc)₂ with Xantphos ligand in toluene at 110°C. Monitor by TLC and isolate products via extraction (ethyl acetate/NaHCO₃) .

Q. What computational approaches are suitable for predicting the solvatochromic behavior of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) with the B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict UV-Vis absorption. Solvent effects (e.g., ethanol vs. DMSO) are modeled using the Polarizable Continuum Model (PCM) . Validate with experimental λₘₐₐ values from UV-Vis spectroscopy .

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound analogs?

  • Methodological Answer : If X-ray diffraction (e.g., single-crystal analysis) conflicts with NMR/IR data (e.g., unexpected tautomerism), perform variable-temperature NMR to detect dynamic processes. For crystal packing artifacts, compare with computational geometry optimization (DFT) . Re-crystallize from alternative solvents (e.g., THF/hexane) to obtain polymorph-free crystals .

Q. What strategies mitigate byproduct formation during the synthesis of this compound-containing polymers?

  • Methodological Answer : Use controlled radical polymerization (RAFT or ATRP) with a this compound-derived initiator. Monitor molecular weight distribution via GPC-MALS. Quench side reactions (e.g., branching) by adding inhibitors like TEMPO .

Q. How does the steric bulk of the benzyloxy group affect the compound’s stability under oxidative conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare with analogs (e.g., 4-methoxy-2-methylaniline) to isolate steric vs. electronic effects. Oxidative degradation products (e.g., quinones) are identified via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.